molecular formula C22H22O2 B12599532 1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene) CAS No. 877775-84-3

1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)

Cat. No.: B12599532
CAS No.: 877775-84-3
M. Wt: 318.4 g/mol
InChI Key: ISGPULCAXFQDLM-UHFFFAOYSA-N
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Description

1,1’-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene) is an organic compound characterized by its unique structure, which includes a 1,3-phenylenebis(methylene) core with two 4-methoxybenzene groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene) typically involves the reaction of 1,3-phenylenebis(methylene) with 4-methoxybenzene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the starting materials are combined in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene) is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

877775-84-3

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

1,3-bis[(4-methoxyphenyl)methyl]benzene

InChI

InChI=1S/C22H22O2/c1-23-21-10-6-17(7-11-21)14-19-4-3-5-20(16-19)15-18-8-12-22(24-2)13-9-18/h3-13,16H,14-15H2,1-2H3

InChI Key

ISGPULCAXFQDLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=CC=C2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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